molecular formula C13H13NO3 B3283217 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester CAS No. 76344-90-6

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester

Cat. No.: B3283217
CAS No.: 76344-90-6
M. Wt: 231.25 g/mol
InChI Key: BIGSIXGMUARJOB-UHFFFAOYSA-N
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Description

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the isoxazole ring, along with an ethyl ester functional group at the 4-position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with hydroxylamine hydrochloride to form the isoxazole ring.

    Introduction of Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts acylation reaction, where toluene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification: The carboxylic acid group at the 4-position of the isoxazole ring can be esterified using ethanol and a suitable acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 5-o-Tolylisoxazole-4-carboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The isoxazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The tolyl group and ester functionality can enhance binding affinity and specificity to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylisoxazole-4-carboxylic acid ethyl ester: Similar structure but with a phenyl group instead of a tolyl group.

    5-o-Tolylisoxazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

    5-o-Tolylisoxazole-3-carboxylic acid ethyl ester: Similar structure but with the carboxylic acid group at the 3-position instead of the 4-position.

Uniqueness

5-o-Tolylisoxazole-4-carboxylic acid ethyl ester is unique due to the specific positioning of the tolyl group and the ethyl ester functionality, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various scientific fields.

Properties

IUPAC Name

ethyl 5-(2-methylphenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-16-13(15)11-8-14-17-12(11)10-7-5-4-6-9(10)2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSIXGMUARJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure of Example 22 was employed utilizing ethyl-2-(2'-methylbenzoyl)-3-dimethylaminopropenoate in lieu of ethyl-2-(2'-chlorobenzoyl)-3-dimethylaminopropenoate to yield ethyl-5-(2'-methylphenyl)-4-isoxazolecarboxylate (1.9 g.; 82.6% yield) as an oil having the following analysis:
Name
ethyl-2-(2'-methylbenzoyl)-3-dimethylaminopropenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl-2-(2'-chlorobenzoyl)-3-dimethylaminopropenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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